molecular formula C24H18ClNO4 B2672449 9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-93-7

9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2672449
CAS No.: 929402-93-7
M. Wt: 419.86
InChI Key: AFHUDMMZTBAIAX-UHFFFAOYSA-N
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Description

The compound 9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic core structure. Its key structural features include:

  • A chromeno[8,7-e][1,3]oxazin-4(8H)-one backbone, which combines a coumarin-like chromene ring with a 1,3-oxazine moiety.
  • Substituents at position 9 (3-chlorophenyl group) and position 3 (2-methoxyphenyl group).
  • Partial saturation in the dihydrochromeno ring system, which may influence its conformational flexibility and biological interactions.

Properties

IUPAC Name

9-(3-chlorophenyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-28-21-8-3-2-7-17(21)20-13-29-24-18(23(20)27)9-10-22-19(24)12-26(14-30-22)16-6-4-5-15(25)11-16/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHUDMMZTBAIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (CAS Number: 929402-93-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H18ClNO4C_{24}H_{18}ClNO_{4} with a molecular weight of approximately 419.9 g/mol . The structure features a chromeno-oxazinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₈ClNO₄
Molecular Weight419.9 g/mol
CAS Number929402-93-7

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives of the chromeno-oxazinone class. For instance, compounds structurally related to our target compound have shown significant free radical scavenging activity in DPPH assays. In one study, derivatives exhibited up to 74% inhibition of free radicals at concentrations comparable to standard antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) .

Anti-inflammatory Properties

The anti-inflammatory potential of chromeno derivatives has been documented extensively. In vitro studies suggest that certain analogues can inhibit pro-inflammatory cytokines and enzymes such as COX-2. These findings indicate that the compound may serve as a scaffold for developing new anti-inflammatory agents .

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have shown promising results against various cancer cell lines. For example, derivatives have been tested against breast and colon cancer cells, demonstrating cytotoxic effects and inducing apoptosis . The presence of halogen and methoxy groups may enhance the selectivity and potency against tumor cells.

Case Studies

  • Study on Antioxidant Activity : A recent study evaluated several derivatives of chromeno[8,7-e][1,3]oxazinones for their antioxidant capabilities. Compounds were tested at varying concentrations, with results indicating that certain structural modifications significantly improved activity .
  • Anti-inflammatory Mechanisms : Research focused on the mechanism of action for anti-inflammatory activity revealed that these compounds could downregulate NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines showed that the compound inhibited cell proliferation effectively at micromolar concentrations. The mechanism was linked to cell cycle arrest and apoptosis induction .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Chromeno Core : This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents : Electrophilic aromatic substitution reactions are employed to introduce the methoxy and chlorophenyl groups onto the chromeno framework.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis yields, and reported activities:

Compound Name Substituents (Position 3) Substituents (Position 9) Yield (%) Key Biological Activity/Findings Reference
Target Compound : 9-(3-Cl-Ph)-3-(2-MeO-Ph)-dihydrochromeno-oxazin-4-one 2-MeO-Ph 3-Cl-Ph N/R Hypothesized anti-inflammatory/osteogenic
9-(4-Hydroxybutyl)-3-(4-MeO-Ph)-dihydrochromeno-oxazin-4-one (4a) 4-MeO-Ph 4-hydroxybutyl 82 Structural characterization via NMR, IR, MS
3-(3,4-DiMeO-Ph)-9-(4-hydroxybutyl)-dihydrochromeno-oxazin-4-one (4b) 3,4-DiMeO-Ph 4-hydroxybutyl 83 Enhanced solubility due to polar substituents
3-(4-Cl-Ph)-9-(2-thienylmethyl)-dihydrochromeno-oxazin-4-one 4-Cl-Ph 2-thienylmethyl N/R Potential antimalarial activity (not confirmed)
9-(Fc-methyl)-dihydrochromeno-oxazin-4-one (12b, 13) Ferrocenyl group N,N-Dimethylaminomethyl 68–90 Antimalarial activity (IC₅₀: 0.8–1.2 μM)
9-(4-MeO-Ph)-3-(4-Cl-Ph)-dihydrochromeno-oxazin-4-one 4-Cl-Ph 4-MeO-Ph N/R Structural analog with unconfirmed activity
9-(Fc-derivatives)-dihydrochromeno-oxazin-4-one (15a–d) Varied Ferrocenyl aminocoumarin 68–86 High HPLC purity (>99%)
9-(Furan-3-ylmethyl)-3-(4-MeO-Ph)-dihydrochromeno-oxazin-4-one (7) 4-MeO-Ph Furan-3-ylmethyl 68 Osteoblast formation (BMP/Smad pathway)

Abbreviations: Cl = Chlorophenyl; MeO = Methoxyphenyl; Fc = Ferrocenyl; N/R = Not reported.

Structural and Functional Insights

Substituent Effects on Bioactivity: Halogenated Aryl Groups: The presence of 3-chlorophenyl (target compound) vs. 4-chlorophenyl () may alter electronic properties and steric interactions. Methoxy Positioning: The 2-methoxyphenyl group in the target compound introduces ortho-substitution, which may hinder rotational freedom compared to para-methoxy analogs (e.g., 4-MeO-Ph in ). This could influence solubility and membrane permeability .

Synthetic Accessibility :

  • Compounds with hydroxyalkyl chains (e.g., 4a, 4b) exhibit higher yields (>80%) due to favorable nucleophilic ring-opening reactions during synthesis .
  • Ferrocene-containing derivatives () require multistep syntheses but demonstrate enhanced bioactivity profiles, such as antimalarial or osteogenic effects .

Pharmacological Potential: Anti-inflammatory Activity: Analogs like 9,10-dihydrochromeno-oxazin-2(8H)-one derivatives inhibit NF-κB signaling, suggesting the target compound may share similar mechanisms . Osteogenic Activity: Derivatives with 4-methoxyphenyl and furan-3-ylmethyl groups () promote osteoblast formation via BMP/Smad pathways, indicating that the target’s 2-methoxyphenyl group could modulate bone metabolism .

Q & A

Q. What are the primary synthetic pathways for synthesizing this compound, and how can its purity be validated?

The synthesis typically involves a multi-step approach:

  • Cyclization : Formation of the chromeno-oxazine core via Pechmann condensation or analogous reactions, using precursors like substituted coumarins and oxazine-forming reagents .
  • Substituent Introduction : The 3-chlorophenyl and 2-methoxyphenyl groups are introduced via alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition metal complexes may enhance reaction efficiency .

Q. Purity Validation :

  • Chromatography : HPLC or TLC to monitor reaction progress and assess purity .
  • Spectroscopy : Confirm structural integrity using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated ~423.8 g/mol) .

Q. Which analytical techniques are critical for characterizing its molecular structure?

  • X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry. SHELX software is widely used for refinement .
  • NMR Spectroscopy : Distinguishes diastereotopic protons in the dihydrochromeno ring and substituent environments .
  • Thermal Analysis : DSC to determine melting points and assess stability (e.g., decomposition above 200°C) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Discrepancies in splitting patterns often arise from dynamic effects or crystallographic packing. Strategies include:

  • Variable-Temperature NMR : Identify rotational barriers in substituents (e.g., methoxyphenyl groups) causing signal broadening .
  • COSY/NOESY : Correlate coupling interactions and spatial proximities to assign ambiguous peaks .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., fluorobenzyl derivatives in show similar aromatic splitting) .

Q. What methodologies optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Catalyst Screening : Test alternatives like Fe³⁺ or Cu²⁺ to reduce side reactions observed with traditional Lewis acids .
  • Microwave/Ultrasound Assistance : Accelerate cyclization steps (e.g., 30-minute microwave vs. 24-hour conventional heating) .

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact biological activity, and how can this be systematically studied?

  • Structure-Activity Relationship (SAR) Studies :
    • Synthesize analogs with halogen/methoxy substitutions at positions 3 and 2 .
    • Biological Assays : Test against targets like kinases or microbial strains. For example, fluorobenzyl analogs in showed enhanced antifungal activity (IC₅₀ = 2.1 µM) .
    • Computational Docking : Predict binding affinities using software like AutoDock (e.g., chlorophenyl groups may enhance hydrophobic interactions) .

Q. What strategies address discrepancies in reported bioactivity data across studies?

  • Standardized Assay Conditions : Control variables like pH, temperature, and cell lines (e.g., HeLa vs. MCF-7 for cytotoxicity) .
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., antimicrobial IC₅₀ values in vs. 15) to identify outliers .
  • Dose-Response Curves : Ensure linearity in activity measurements to avoid false positives/negatives .

Methodological Challenges and Solutions

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., DNA topoisomerases) over 100-ns trajectories to identify stable binding conformations .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants of substituents) with bioactivity data .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5 for blood-brain barrier penetration) .

Q. What are the best practices for resolving low crystallinity in X-ray diffraction studies?

  • Crystallization Optimization : Screen solvent mixtures (e.g., CHCl₃/hexane) and employ slow evaporation .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Synchrotron Radiation : High-flux beams improve weak diffraction patterns from microcrystals .

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